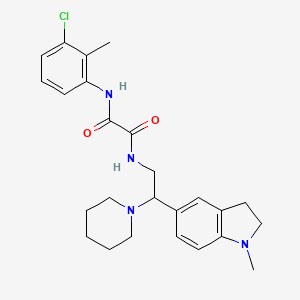
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the oxalamide class, which is known for diverse applications in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its potential therapeutic uses.
- Molecular Formula : C25H31ClN4O2
- Molecular Weight : 455.0 g/mol
- CAS Number : 922083-88-3
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The oxalamide functional group is often associated with kinase inhibition, suggesting that this compound may affect various signaling pathways critical in cellular processes.
Biological Activity Studies
Research on the biological activity of this compound is still emerging. Here are some findings from various studies:
1. Kinase Inhibition
Studies indicate that compounds within the oxalamide class may exhibit inhibitory effects on kinases, which are pivotal in regulating cell growth and metabolism. The presence of the indole structure in this compound suggests potential interactions with G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes.
2. Anticancer Activity
Preliminary studies have shown that similar oxalamides can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The structural features of this compound may enhance its efficacy as a potential anticancer agent.
3. Neuroprotective Effects
The compound's interaction with neurotransmitter receptors could suggest neuroprotective properties, potentially influencing neurotransmitter dynamics and providing therapeutic avenues for neurodegenerative diseases.
Comparative Analysis
A comparison with related compounds can highlight the unique biological properties of this compound.
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide | C25H31ClN4O2 | Kinase inhibition |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide | C25H31ClN4O2 | Potential GPCR interaction |
| N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | C25H26ClN3O3 | Anticancer properties |
Case Study 1: Kinase Inhibition
In a study focused on a related oxalamide compound, researchers observed significant inhibition of cell proliferation in various cancer cell lines, suggesting a similar potential for this compound.
Case Study 2: Neuroprotective Mechanisms
Research on compounds with indole structures indicated possible neuroprotective effects through modulation of neurotransmitter systems, which could be relevant for understanding the therapeutic applications of this oxalamide.
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-17-20(26)7-6-8-21(17)28-25(32)24(31)27-16-23(30-12-4-3-5-13-30)18-9-10-22-19(15-18)11-14-29(22)2/h6-10,15,23H,3-5,11-14,16H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUKBINUBSVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














